

# Efficacy of different Ebov-GP-based vaccine platforms

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Efficacy of Ebolavirus Glycoprotein (EBOV-GP)-Based Vaccine Platforms

The Zaire ebolavirus (EBOV) glycoprotein (GP) is the primary target for neutralizing antibodies and is therefore the central immunogen in virtually all leading Ebola vaccine candidates.[1][2][3] [4] The urgent need for effective vaccines, underscored by the devastating 2013–2016 West African epidemic, has accelerated the development and clinical testing of multiple vaccine platforms.[5][6] This guide provides a comparative analysis of the efficacy of different EBOV-GP-based vaccine platforms, supported by experimental data from preclinical and clinical studies.

# **Viral Vector Vaccine Platforms**

Viral vector vaccines use a harmless or attenuated virus (the vector) to deliver the genetic code for the EBOV GP antigen into host cells, stimulating a robust immune response.[6]

# **Recombinant Vesicular Stomatitis Virus (rVSV)**

The rVSV-ZEBOV vaccine (Ervebo®) is a replication-competent vector where the native VSV glycoprotein is replaced by the EBOV GP.[2][5][6] This platform has demonstrated remarkable efficacy and is the first Ebola vaccine to receive FDA approval.[6]

Efficacy and Immunogenicity:



- Clinical Efficacy: A phase III ring vaccination trial in Guinea showed 100% efficacy in preventing EVD in individuals vaccinated immediately.[6][7] In the 2018-2020 DRC outbreak, the vaccine demonstrated a real-world effectiveness of approximately 97.5% at stopping EBOV transmission.[6][8]
- Preclinical Efficacy: In non-human primates (NHPs), a single intramuscular dose provides complete protection against lethal EBOV challenge when administered 7 to 28 days prior.[9]
   The vaccine also shows partial post-exposure efficacy, with 50% of rhesus macaques surviving a lethal challenge when the vaccine was administered 30 minutes after exposure.
   [5]
- Immune Response: The vaccine induces high titers of EBOV-GP-specific IgG and neutralizing antibodies within 14-28 days of a single dose.[5][9][10] These antibody responses have been shown to be durable for at least two years.[6] It also induces EBOV-GP-specific CD8+ T cells.[9] A key advantage is the rapid onset of protection.[5]

# **Adenovirus-Based Vectors (rAd)**

These are typically non-replicating vectors. To circumvent pre-existing immunity to common human adenovirus serotypes, platforms using chimpanzee adenovirus (ChAd3) or rare human serotypes (Ad26, Ad5) have been developed.[6][10][11]

- ChAd3-EBO-Z: Developed by NIAID and GSK, this vaccine uses a chimpanzee adenovirus vector.[6][12] Phase I/II trials showed it to be safe and immunogenic, particularly when followed by a booster dose of a Modified Vaccinia Ankara (MVA) vector (MVA-BN-Filo).[6] Antibody responses after a single ChAd3 dose were comparable to rVSV-ZEBOV at 4 weeks but were less durable at 12 months without the MVA boost.[6]
- Ad26.ZEBOV and MVA-BN-Filo (Zabdeno®/Mvabea®): This is a two-dose, prime-boost regimen. The first dose (Zabdeno) uses a human Ad26 vector, and the second dose (Mvabea), given about 8 weeks later, uses an MVA vector.[6] This regimen has been shown to induce strong and durable humoral responses in clinical trials.[6] Preclinical studies in NHPs demonstrated full protection against lethal EBOV challenge.[6]
- Ad5-EBOV: While showing 100% efficacy in NHPs with a single high dose, its utility in humans is hampered by widespread pre-existing immunity to the Ad5 vector, which can



significantly reduce humoral and T-cell responses.[10] High doses can help mitigate this effect but may increase reactogenicity.[10]

## **Nucleic Acid Vaccine Platforms**

Nucleic acid vaccines introduce the genetic material (DNA or mRNA) encoding the EBOV-GP, allowing host cells to produce the antigen and trigger an immune response. They are known for their safety, stability, and potential for rapid development.[13][14]

### **DNA Vaccines**

DNA vaccines consist of a plasmid containing the gene for EBOV-GP.[13][14] To enhance immunogenicity, they often require specialized delivery methods like electroporation (EP).[14] [15]

Efficacy and Immunogenicity:

- Preclinical Efficacy: In cynomolgus macaques, a three-dose regimen of a synthetic EBOV-GP DNA vaccine delivered via intramuscular injection with electroporation (IM-EP) provided 100% protection against lethal EBOV-Makona challenge.[15] Strong and durable antibody and T-cell responses were observed for over a year.[13][15]
- Clinical Data: A phase I trial of an intradermally delivered DNA vaccine (INO-4212) showed 100% seroconversion after two doses, a significant improvement over intramuscular administration.[16] The addition of a plasmid encoding IL-12 as an adjuvant also enhanced seroreactivity.[16]
- Prime-Boost Strategy: DNA vaccines have shown promise as a priming agent. A DNA prime followed by an rAd5-GP boost protected 100% of NHPs from lethal challenge, with protection correlating to antibody levels and CD8+ T-cell responses.[17]

## mRNA Vaccines

mRNA vaccines, encapsulated in lipid nanoparticles (LNPs) for delivery, have emerged as a highly effective platform. They are safe, easily produced, and highly immunogenic.[18]

Efficacy and Immunogenicity:



Preclinical Efficacy: In guinea pigs, two intramuscular doses of an LNP-formulated mRNA vaccine encoding EBOV-GP induced robust EBOV-specific IgG and neutralizing antibody responses, providing 100% protection against lethal EBOV infection.[18][19]

# Virus-Like Particle (VLP) and Subunit Vaccines

These platforms use non-infectious components of the virus to stimulate an immune response, offering a high safety profile.

# Virus-Like Particle (VLP) Vaccines

VLPs are multi-protein structures that mimic the conformation of authentic virus particles but lack genetic material, making them non-infectious.[1] For Ebola, VLPs typically consist of the GP and the matrix protein VP40.[1][20]

#### Efficacy and Immunogenicity:

Preclinical Efficacy: In rodent models, vaccination with VLPs composed of GP and VP40 resulted in 100% protection from lethal EBOV infection.[1] A three-dose regimen of VLPs containing GP, VP40, and nucleoprotein (NP) protected NHPs against lethal challenge.[1][14] Protection is believed to be primarily dependent on the GP-induced humoral response.[1]

## **Recombinant Subunit Protein Vaccines**

This approach uses a purified EBOV GP protein, often with an adjuvant to enhance the immune response.

#### Efficacy and Immunogenicity:

Clinical Data: A phase 1 trial of a recombinant EBOV GP nanoparticle vaccine with a Matrix-M adjuvant was well tolerated.[21] A two-dose regimen with the adjuvant induced a rapid and robust increase in anti-EBOV GP IgG titers, which were sustained for one year.[21]

# **Quantitative Comparison of EBOV-GP Vaccine Platforms**



| Vaccine<br>Platform | Candidat<br>e(s)               | Key<br>Feature                                       | Protectio<br>n in NHPs<br>(Single<br>Dose) | Protectio<br>n in NHPs<br>(Prime-<br>Boost) | Key<br>Immune<br>Correlate     | Clinical<br>Status     |
|---------------------|--------------------------------|------------------------------------------------------|--------------------------------------------|---------------------------------------------|--------------------------------|------------------------|
| rVSV                | rVSV-<br>ZEBOV<br>(Ervebo®)    | Replication - competent, rapid protection            | 100%<br>protection[<br>9]                  | N/A<br>(single-<br>dose<br>regimen)         | Antibodies[                    | FDA<br>Approved[6<br>] |
| Adenovirus          | Ad26.ZEB<br>OV/MVA-<br>BN-Filo | Heterologo<br>us prime-<br>boost                     | Not<br>typically<br>single dose            | 100%<br>protection[<br>6]                   | Antibodies,<br>T-cells         | Approved in Europe     |
| Adenovirus          | ChAd3-<br>EBO-Z                | Chimpanze e vector to avoid pre- existing immunity   | Partially<br>protective                    | 100% with<br>MVA<br>boost[11]               | Antibodies,<br>T-cells         | Phase III<br>Trials    |
| DNA<br>Vaccine      | INO-4212                       | Requires electropora tion for optimal delivery       | Not<br>typically<br>single dose            | 100% (3<br>doses)[15]                       | Antibodies,<br>T-cells         | Phase I<br>Trials[16]  |
| mRNA<br>Vaccine     | LNP-<br>encapsulat<br>ed mRNA  | Rapid<br>developme<br>nt, high<br>immunoge<br>nicity | Data not<br>available                      | 100% in<br>Guinea<br>Pigs (2<br>doses)[18]  | Neutralizin<br>g<br>Antibodies | Preclinical[<br>18]    |
| VLP<br>Vaccine      | GP/VP40<br>VLPs                | Mimics virus structure, high safety                  | Not<br>typically<br>single dose            | 100% (3<br>doses)[1]                        | Antibodies                     | Preclinical[<br>1]     |



| Subunit<br>Protein | GP<br>Nanoparticl<br>e + Matrix-<br>M | High<br>safety,<br>requires<br>adjuvant | Not<br>typically<br>single dose | High immunoge nicity (2 doses)[21] | Antibodies | Phase I<br>Trials[21] |
|--------------------|---------------------------------------|-----------------------------------------|---------------------------------|------------------------------------|------------|-----------------------|
|--------------------|---------------------------------------|-----------------------------------------|---------------------------------|------------------------------------|------------|-----------------------|

# **Experimental Protocols**

Detailed methodologies are crucial for interpreting and comparing efficacy data across different studies.

### **Vaccine Administration and Animal Models**

- Non-Human Primates (NHPs): Cynomolgus or rhesus macaques are the gold standard for EBOV vaccine testing as the disease progression closely resembles that in humans.[1]
  - Vaccination: Typically administered intramuscularly (IM). Doses vary by platform, for instance, 1x10<sup>10</sup> or 1x10<sup>11</sup> viral particles for adenovirus vectors or 2x10<sup>7</sup> PFU for rVSV vectors.[5][10][17] DNA vaccines are often delivered IM followed by electroporation.[15]
  - Challenge: Animals are typically challenged 4-8 weeks post-vaccination via IM injection
    with a target dose of 1000 plaque-forming units (PFU) of a lethal EBOV strain (e.g., Zaire
    ebolavirus, Makona variant).[15][23]
- Rodent Models: Mice and guinea pigs are used for initial screening and immunogenicity studies, often requiring a mouse- or guinea pig-adapted EBOV strain for lethal challenge.[18]
   [24][25]

## **Immunological Assays**

- Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the titers of EBOV GP-specific binding antibodies (e.g., IgG) in serum samples.[5][16]
- Plaque Reduction Neutralization Test (PRNT): A functional assay to measure the
  concentration of neutralizing antibodies in serum that can prevent EBOV infection of cultured
  cells (e.g., Vero-E6 cells).[19] Pseudovirion-based neutralization assays are also commonly
  used for higher throughput and safety.[26]



- Enzyme-Linked Immunospot (ELISPOT) Assay: Used to measure the frequency of antigenspecific T cells that secrete cytokines (e.g., IFN-γ) upon stimulation with EBOV GP-derived peptides.[15]
- Intracellular Cytokine Staining (ICS): A flow cytometry-based method to characterize the phenotype and function of EBOV GP-specific T cells (e.g., CD4+ and CD8+) by detecting cytokine production (e.g., IFN-γ, TNF-α, IL-2) at the single-cell level.[15][27]

## **Visualizations**



Click to download full resolution via product page

Caption: General workflow for preclinical evaluation of EBOV vaccine efficacy in non-human primates.





Click to download full resolution via product page

Caption: Simplified signaling pathway for inducing adaptive immunity via a viral vector vaccine.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ebola virus vaccines: an overview of current approaches PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Immunogenicity and Efficacy of Poxvirus-Based Vaccine Candidates against Ebola Virus Expressing GP and VP40 Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebola vaccines in clinical trial: The promising candidates PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The vesicular stomatitis virus-based Ebola virus vaccine: From concept to clinical trials -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current state of Ebola virus vaccines: A snapshot PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and effectiveness of an rVSV-vectored vaccine in preventing Ebola virus disease: final results from the Guinea ring vaccination, open-label, cluster-randomised trial (Ebola Ça Suffit!) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Therapeutic vaccination strategies against EBOV by rVSV-EBOV-GP: the role of innate immunity PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical development of Ebola vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A Replicating Single-Cycle Adenovirus Vaccine Against Ebola Virus PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Ebola Virus Disease Vaccines: Development, Current Perspectives & Challenges PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Ebola-GP DNA Prime rAd5-GP Boost: Influence of Prime Frequency and Prime/Boost Time Interval on the Immune Response in Non-human Primates [frontiersin.org]



- 18. Modified mRNA-Based Vaccines Elicit Robust Immune Responses and Protect Guinea Pigs From Ebola Virus Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
- 21. Ebola virus vaccine(Novavax, Inc.) Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 22. Ebola Virus Glycoprotein Domains Associated with Protective Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 23. Durability of Immunogenicity and Protection of rVSVΔG-ZEBOV-GP Vaccine in a Nonhuman Primate EBOV Challenge Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. | BioWorld [bioworld.com]
- 26. Safety and Immunogenicity of DNA Vaccines Encoding Ebolavirus and Marburgvirus Wild-Type Glycoproteins in a Phase I Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchexperts.utmb.edu [researchexperts.utmb.edu]
- To cite this document: BenchChem. [Efficacy of different Ebov-GP-based vaccine platforms].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14762193#efficacy-of-different-ebov-gp-based-vaccine-platforms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com